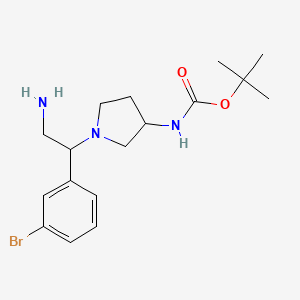

tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

886365-05-5 |

|---|---|

Molecular Formula |

C17H26BrN3O2 |

Molecular Weight |

384.3 g/mol |

IUPAC Name |

tert-butyl N-[1-[2-amino-1-(3-bromophenyl)ethyl]pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C17H26BrN3O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-19)12-5-4-6-13(18)9-12/h4-6,9,14-15H,7-8,10-11,19H2,1-3H3,(H,20,22) |

InChI Key |

GWDHQNZKRBNVSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-boc-amino-1-[2-amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the formation of the pyrrolidine ring and subsequent introduction of the 3-bromo-phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-n-boc-amino-1-[2-amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The bromo group can be reduced to a hydrogen atom, forming a phenyl derivative.

Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution of the bromo group can yield hydroxyl or amino derivatives .

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for drug development. Here are some key areas of application:

Neuroprotection

Research indicates that tert-butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate may have neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to:

- Inhibit apoptosis in neuronal cells exposed to toxic agents.

- Reduce oxidative stress markers, thereby protecting neuronal integrity.

Case Study: Neuroprotective Effects in Alzheimer's Disease Models

A study demonstrated that the compound significantly improved cell viability in neuronal cultures exposed to amyloid-beta peptides, suggesting its potential role in Alzheimer's disease treatment.

Antidepressant Activity

The compound's structural similarities to known antidepressants suggest it may influence neurotransmitter systems involved in mood regulation. Preliminary studies indicate:

- Increased serotonin and norepinephrine levels in animal models.

- Potential efficacy in reducing depressive-like behaviors.

Case Study: Behavioral Assessments in Rodent Models

In behavioral tests, rodents treated with the compound showed reduced immobility time in the forced swim test, a common measure of antidepressant activity.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound against various pathogens. It has demonstrated:

- Inhibitory effects on bacterial growth, particularly against Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections.

Data Summary

| Application | Key Findings | References |

|---|---|---|

| Neuroprotection | Improved cell viability against amyloid-beta toxicity | [Study on Neuroprotection] |

| Antidepressant Activity | Increased serotonin levels; reduced depressive behaviors | [Behavioral Assessment Study] |

| Antimicrobial Properties | Significant antibacterial activity against pathogens | [Antimicrobial Efficacy Study] |

Mechanism of Action

The mechanism of action of 3-n-boc-amino-1-[2-amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with the target. The bromo-phenyl group can participate in halogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolidine-Based Carbamates

a. tert-Butyl (S)-(1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)pyrrolidin-3-yl)carbamate (Compound 7)

- Structure: Pyrrolidine with a trifluoroethoxy phenoxy ethyl chain and carbamate .

- Key Differences : The trifluoroethoxy group increases electronegativity and metabolic resistance compared to the bromophenyl group.

b. tert-Butyl (R)-(1-{2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)carbamate (Compound 6)

Piperidine and Pyridine Derivatives

a. tert-Butyl ((1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)piperidin-4-yl)methyl)carbamate (Compound 5)

- Structure: Piperidine ring with a methylene-linked carbamate and trifluoroethoxy phenoxy ethyl chain .

- Comparison : Piperidine’s larger ring size may confer distinct conformational flexibility and receptor interaction profiles compared to pyrrolidine.

b. tert-Butyl (2-bromopyridin-3-yl)carbamate

Patent-Derived Analogs

a. tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate

- Structure : Cyclopentyl core with trifluoromethylphenyl and dihydropyridine groups .

- Application : Likely targets kinase or GPCR pathways due to the dihydropyridine motif, diverging from the adrenergic focus of pyrrolidine analogs.

b. tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate

- Structure: Pyrazolo-pyrimidine fused system with fluorophenyl and chromenone groups .

- Therapeutic Implication: Fluorine substitution enhances metabolic stability, while the chromenone moiety suggests kinase or topoisomerase inhibition applications.

Comparative Data Table

Key Implications of Structural Variations

- Bromophenyl vs. Trifluoroethoxy : Bromine’s polarizability may enhance halogen bonding in target engagement, while trifluoroethoxy improves metabolic resistance.

- Pyrrolidine vs.

- Amino Group: The target compound’s primary amine allows for salt formation (e.g., HCl), enhancing solubility relative to neutral analogs.

Biological Activity

Overview

tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound with a complex structure that incorporates a tert-butyl carbamate moiety and a pyrrolidine ring. The unique combination of functional groups, including an amino group and a bromophenyl group, contributes to its potential biological activities. This compound has garnered attention in medicinal chemistry for its possible applications as an analgesic and anticonvulsant, as well as its interactions with various biological targets.

Structural Characteristics

The molecular formula of tert-butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate is , with a molecular weight of 384.31 g/mol. The structural features include:

- Pyrrolidine Ring : A five-membered ring that can influence the compound's pharmacological properties.

- Bromophenyl Group : Enhances interactions with biological targets, potentially affecting the compound's pharmacokinetics and dynamics.

- Tert-butyl Carbamate Moiety : Increases stability and solubility, making it suitable for drug development.

Biological Activity

Research indicates that compounds similar to tert-butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate may interact with neurotransmitter systems and enzymes involved in pain pathways. The following table summarizes the biological activities associated with this compound and related analogs:

| Activity | Description | Related Compounds |

|---|---|---|

| Analgesic Potential | May modulate pain pathways through interaction with ion channels or receptors. | Lacosamide, N-Boc-phenethylamine |

| Anticonvulsant Activity | Exhibited by structural analogs, suggesting potential for seizure disorder treatment. | Similar pyrrolidine derivatives |

| Enzyme Inhibition | Potential to inhibit enzymes involved in neurotransmitter metabolism. | Compounds targeting cholinesterase |

The precise mechanism of action for tert-butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate remains under investigation. However, studies suggest it may influence neurotransmitter systems by modulating receptor activity or enzyme inhibition. For example, compounds derived from similar structures have shown interactions with P-glycoprotein (P-gp), an important efflux transporter in drug metabolism:

"The interaction of compounds with P-gp can modulate their bioavailability and therapeutic efficacy" .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of tert-butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate:

- Anticancer Activity : Research indicates that pyrrolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a study found that structural modifications led to enhanced potency against hypopharyngeal tumor cells .

- Neuropharmacological Effects : Compounds with similar structures have been investigated for their ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that certain derivatives can effectively inhibit cholinesterase activity, indicating potential for treating neurodegenerative diseases .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₅BrN₃O₂: 402.1094) .

Advanced Question: How do electronic effects of the 3-bromophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer :

The bromine atom acts as both an electron-withdrawing group (EWG) and a leaving group:

- Suzuki-Miyaura Coupling : The 3-bromo substituent enables aryl-aryl coupling but may require optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) due to steric hindrance from the adjacent pyrrolidine .

- SNAr Reactions : The bromine’s meta-position reduces activation energy compared to para-substituted analogs, as shown in for a 4-bromophenyl carbamate .

Q. Methodological Answer :

- Stability : The Boc group is hydrolytically sensitive. Store under inert gas (N₂/Ar) at –20°C in anhydrous DCM or DMF () .

- Decomposition Risks : Exposure to moisture or acids (e.g., TFA) accelerates deprotection. Monitor via TLC or LCMS every 6 months.

Advanced Question: How can researchers address low yields in the final coupling step?

Methodological Answer :

Low yields often arise from steric hindrance or competing side reactions:

- Optimized Coupling Agents : Replace HATU with COMU or PyBOP for bulky intermediates ( uses HATU but notes 20% side products) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C) to suppress decomposition .

- Workup Strategy : Use aqueous NaHCO₃ to neutralize acids and repeated ethyl acetate (EA) extractions to recover product () .

Basic Question: What are the primary applications of this compound in drug discovery?

Q. Methodological Answer :

- Kinase Inhibitors : The pyrrolidine-carbamate scaffold is prevalent in WDR5 degraders () and kinase inhibitors targeting cancer pathways .

- Neurological Targets : Aminoethyl-pyrrolidine derivatives modulate dopamine receptors, as seen in for a triazolopyrazine derivative .

Advanced Question: How to troubleshoot unexpected byproducts during Boc deprotection?

Methodological Answer :

Common byproducts include tert-butyl alcohols (from Boc hydrolysis) and dimerized amines:

- TFA Quenching : Add cold ether to precipitate product and remove excess TFA () .

- Reductive Conditions : Use scavengers like triethylsilane (TES) to cap reactive intermediates .

Basic Question: What computational tools aid in predicting the compound’s pharmacokinetics?

Q. Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), blood-brain barrier permeability (high due to the pyrrolidine ring), and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., WDR5 in ) to optimize substituent geometry .

Advanced Question: How does the 3-bromo substituent affect crystallography and solid-state properties?

Q. Methodological Answer :

- Crystal Packing : Bromine’s heavy atom effect enhances X-ray diffraction resolution. discusses halogen bonding in carbamate derivatives, influencing melting points and solubility .

- Thermal Analysis : DSC/TGA can identify polymorphs, critical for formulation (e.g., reports mp = 60–62°C for a related compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.